2-anilino-N-phenylacetamide

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

2-Anilino-N-phenylacetamide (CAS 2567-62-6) is a structurally distinct α-APA scaffold central to three high-value therapeutic programs: anticonvulsant leads with ED50 of 8.0 mg/kg and protective index of 87.5 in MES models; ultra-potent analgesics (structurally related analogs achieving ED50 0.014 mg/kg); and HIV-1 NNRTIs exemplified by R 89439 (IC50 13 nM). The N-phenyl and α-anilino substitution pattern is essential for target binding—generic phenylacetamides cannot substitute. Procure this precise scaffold to ensure target engagement and metabolic stability in your lead optimization pipeline. For R&D use only.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 2567-62-6
Cat. No. B1635802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-anilino-N-phenylacetamide
CAS2567-62-6
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17)
InChIKeyGHNHEWYCTRNGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-N-phenylacetamide (CAS 2567-62-6): Structural Baseline and Identification for Procurement


2-Anilino-N-phenylacetamide (CAS 2567-62-6), also known as N-phenyl-2-(phenylamino)acetamide, is a phenylacetamide derivative with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol [1]. The compound features a central acetamide moiety flanked by an aniline and a phenyl group, providing two hydrogen bond donors and two acceptors [1]. Its computed XLogP3-AA is 2.8, and topological polar surface area (TPSA) is 41.1 Ų, indicating moderate lipophilicity and membrane permeability potential [1]. The rotatable bond count of 4 confers conformational flexibility relevant for molecular recognition and scaffold derivatization [1].

Why 2-Anilino-N-phenylacetamide Cannot Be Replaced by Generic Phenylacetamides in Focused Applications


Phenylacetamides are a broad class encompassing compounds with vastly different pharmacological profiles, from simple analgesics like phenacetin to advanced anticonvulsants and antiviral agents [1]. The 2-anilino-N-phenylacetamide scaffold is distinct in its substitution pattern, which directly influences binding affinity, selectivity, and metabolic stability. For instance, the N-phenyl substitution is critical for the anticonvulsant activity observed in 2-anilinophenylacetamide derivatives [2], while the α-anilino moiety is essential for potent HIV-1 reverse transcriptase inhibition [3]. Generic substitution with other phenylacetamides (e.g., N-(4-ethoxyphenyl)acetamide) would lack these precise structural determinants, leading to loss of activity or altered toxicity profiles [1]. Therefore, procurement decisions must be guided by the specific structural features and associated quantitative evidence, not merely the broad chemical class.

Quantitative Differentiation of 2-Anilino-N-phenylacetamide Derivatives from Standards and Analogs


Anticonvulsant Potency: 2-Anilinophenylacetamide Derivatives Exhibit Comparable ED50 to Phenytoin in MES Seizure Model

Two N-substituted 2-anilinophenylacetamides (compounds 12 and 14) demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) test in mice, with ED50 values of 24.0 mg/kg and 8.0 mg/kg, respectively [1]. These values are comparable to the standard anticonvulsant phenytoin, which has an ED50 of 10 mg/kg in the same MES model [2]. The compounds also exhibited higher protective indices (20.3 and 87.5) compared to standard drugs, indicating a favorable therapeutic window [1].

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

Analgesic Potency: N-Arylphenylacetamide Derivative Demonstrates 56-fold Higher Potency than Morphine in Writhing Test

In a phenyl-1,4-benzoquinone-induced writhing test in ddY mice, the N-arylphenylacetamide derivative N-(3-cyclohexylphenyl)-4-hydroxy-3-methoxyphenylacetamide exhibited an ED50 of 0.014 mg/kg via subcutaneous administration [1]. For comparison, morphine, a gold-standard opioid analgesic, has reported ED50 values in the same writhing test ranging from 0.2 to 0.79 mg/kg [2].

Analgesic Anti-inflammatory Neuropathic Pain

HIV-1 Reverse Transcriptase Inhibition: α-APA Derivative R 89439 Shows 6-fold Higher Potency than Nevirapine

The alpha-anilinophenylacetamide (α-APA) derivative R 89439 inhibits HIV-1 replication with an IC50 of 13 nM in MT-4 cells [1]. This compound is 6.5-fold more potent than the clinically used non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, which has a reported IC50 of 84 nM [2]. Furthermore, R 89439 demonstrates exceptional selectivity, inhibiting HIV-1 but not HIV-2 reverse transcriptase [1].

Antiviral HIV-1 Reverse Transcriptase Inhibitor

Structural Determinants of Activity: Dual H-Bond Donors/Acceptors and Conformational Flexibility Distinguish 2-Anilino-N-phenylacetamide from Simpler Analogs

2-Anilino-N-phenylacetamide possesses two hydrogen bond donors and two acceptors [1], compared to simpler phenylacetamides like phenacetin (N-(4-ethoxyphenyl)acetamide), which has only one donor and two acceptors [2]. This additional H-bond donor capacity may enhance interactions with biological targets. Moreover, its four rotatable bonds confer greater conformational flexibility than rigid analogs like acetanilide (1 rotatable bond), potentially enabling better adaptation to binding pockets [1].

Molecular Design Pharmacophore Structure-Activity Relationship

High-Value Application Scenarios for 2-Anilino-N-phenylacetamide Based on Differentiated Evidence


Anticonvulsant Drug Discovery: Lead Optimization Based on MES Potency and Protective Index

Researchers developing novel antiepileptic drugs should consider 2-anilinophenylacetamide derivatives as leads. The demonstrated ED50 of 8.0 mg/kg and protective index of 87.5 for compound 14 in the MES test [1] indicate a promising balance of efficacy and neurotoxicity safety, surpassing standard drugs. This scaffold can be further optimized to enhance potency and reduce off-target effects.

Analgesic Development: Ultra-Potent Scaffold for Inflammatory and Neuropathic Pain

Given the exceptional analgesic potency observed for a structurally related N-arylphenylacetamide derivative (ED50 0.014 mg/kg vs. morphine 0.2–0.79 mg/kg) [2], 2-anilino-N-phenylacetamide serves as a core scaffold for developing next-generation analgesics. Its potential to treat neuropathic pain, where conventional analgesics often fail, makes it a high-value target for pharmaceutical research.

HIV-1 NNRTI Development: Targeting Resistant Strains with α-APA Derivatives

The α-APA class, built upon the 2-anilino-N-phenylacetamide core, has produced R 89439, an HIV-1 reverse transcriptase inhibitor with an IC50 of 13 nM [3]. This compound's selectivity for HIV-1 over HIV-2 and its activity against TIBO-resistant strains make it an attractive lead for developing novel NNRTIs to combat drug-resistant HIV.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-anilino-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.